Streptomycin thiosemicarbazone sesquisfulfate salt
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Overview
Description
Streptomycin thiosemicarbazone sesquisfulfate salt is a complex compound that combines the antibiotic properties of streptomycin with the versatile chemical reactivity of thiosemicarbazone. Streptomycin is an aminoglycoside antibiotic derived from Streptomyces griseus, known for its effectiveness against a variety of bacterial infections, including tuberculosis . Thiosemicarbazones are compounds obtained by the reaction of thiosemicarbazide with aldehydes and ketones, and they exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of streptomycin thiosemicarbazone sesquisfulfate salt involves the reaction of streptomycin with thiosemicarbazide under controlled conditions. The process typically includes the following steps:
Preparation of Thiosemicarbazone: Thiosemicarbazide is reacted with an aldehyde or ketone to form the thiosemicarbazone derivative.
Formation of Streptomycin Thiosemicarbazone: The thiosemicarbazone derivative is then reacted with streptomycin in the presence of a suitable solvent and catalyst to form streptomycin thiosemicarbazone.
Sesquisfulfate Salt Formation: The final step involves the addition of sulfuric acid to form the sesquisfulfate salt of streptomycin thiosemicarbazone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Streptomycin thiosemicarbazone sesquisfulfate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazone derivatives .
Scientific Research Applications
Streptomycin thiosemicarbazone sesquisfulfate salt has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential anti-cancer and anti-microbial properties.
Medicine: The compound is investigated for its potential use in treating bacterial infections and cancer.
Industry: It is used in the development of new pharmaceuticals and as a sensor for detecting metal ions.
Mechanism of Action
The mechanism of action of streptomycin thiosemicarbazone sesquisfulfate salt involves multiple pathways:
Antibiotic Activity: Streptomycin binds to the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death.
Anti-Cancer Activity: Thiosemicarbazone derivatives exhibit anti-cancer properties by inhibiting enzymes and inducing apoptosis in cancer cells.
Metal Ion Sensing: The compound can bind to metal ions, making it useful as a potentiometric sensor.
Comparison with Similar Compounds
Streptomycin thiosemicarbazone sesquisfulfate salt is unique due to its combination of antibiotic and thiosemicarbazone properties. Similar compounds include:
Thiosemicarbazone Derivatives: These compounds exhibit similar anti-cancer and anti-microbial properties.
Aminoglycoside Antibiotics: Other antibiotics in this class include gentamicin and kanamycin, which also inhibit bacterial protein synthesis.
Properties
CAS No. |
7401-82-3 |
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Molecular Formula |
C22H42N10O11S |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
[(E)-[5-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C22H42N10O11S/c1-5-22(39,4-29-32-21(27)44)16(43-17-9(28-2)13(37)10(34)6(3-33)41-17)18(40-5)42-15-8(31-20(25)26)11(35)7(30-19(23)24)12(36)14(15)38/h4-18,28,33-39H,3H2,1-2H3,(H4,23,24,30)(H4,25,26,31)(H3,27,32,44)/b29-4+ |
InChI Key |
AZZRKPLHAVKKCN-AIFPUMKXSA-N |
Isomeric SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(/C=N/NC(=S)N)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=S)N)O |
Origin of Product |
United States |
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